molecular formula C14H15NO7 B4014529 methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate

Cat. No. B4014529
M. Wt: 309.27 g/mol
InChI Key: HBLYYVCCSAXWOJ-BJMVGYQFSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate often involves the use of acrylate derivatives and nitrophenyl precursors. For instance, the Michael addition of nitroform to methyl acrylate forms methyl 4,4,4-trinitrobutyrate, demonstrating the reactivity of acrylate derivatives in the presence of nitro-containing compounds under specific conditions (Kaplan & Glover, 1966).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be elucidated using spectroscopic techniques such as NMR and FTIR. For example, the structure of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate was confirmed using NMR, FTIR, and high-resolution mass spectrometry, showcasing the importance of these analytical methods in determining the structure of acrylate derivatives (Pamela, Atmaja, & Santoso, 2023).

Chemical Reactions and Properties

The chemical reactivity of acrylate derivatives includes participation in Michael addition reactions, as demonstrated in studies involving the addition of nitroform to methyl acrylate. Such reactions highlight the propensity of acrylate derivatives to undergo nucleophilic addition, forming various products depending on the reaction conditions (Kaplan & Glover, 1966).

Physical Properties Analysis

The physical properties of related compounds, such as their thermal stability and glass transition temperature, can be higher than those of the base polymer, indicating the effect of specific substituents on these properties. This is evident in the study of polymer-metal complexes derived from related compounds, which showed increased thermal stability compared to the polymer alone (Nanjundan, Selvamalar, & Jayakumar, 2004).

Chemical Properties Analysis

The electrochemical properties and reactivity towards specific agents, such as glutathione, have been studied in compounds similar to methyl 2-acetyl-3-(4,5-dimethoxy-2-nitrophenyl)acrylate. These studies help in understanding the anticancer activity and potential bioreductive capabilities of these compounds, shedding light on their chemical behavior in biological environments (Goulart et al., 2007).

properties

IUPAC Name

methyl (2E)-2-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO7/c1-8(16)10(14(17)22-4)5-9-6-12(20-2)13(21-3)7-11(9)15(18)19/h5-7H,1-4H3/b10-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLYYVCCSAXWOJ-BJMVGYQFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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